molecular formula C9H6N2O3 B6232379 8-oxo-7,8-dihydro-2,7-naphthyridine-4-carboxylic acid CAS No. 1823897-23-9

8-oxo-7,8-dihydro-2,7-naphthyridine-4-carboxylic acid

Cat. No. B6232379
CAS RN: 1823897-23-9
M. Wt: 190.2
InChI Key:
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Description

8-oxo-7,8-dihydro-2,7-naphthyridine-4-carboxylic acid is a potent antibacterial agent . It is a derivative of the 1,8-naphthyridine system, which is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .


Synthesis Analysis

The synthesis of this compound involves several strategies related to the synthesis of 1,5-naphthyridines . These strategies include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .


Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C9H6N2O3.ClH/c12-8-6-3-10-4-7 (9 (13)14)5 (6)1-2-11-8;/h1-4H, (H,11,12) (H,13,14);1H . The molecular weight of this compound is 226.62 .


Chemical Reactions Analysis

The reactivity of this compound involves reactions with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Mechanism of Action

While the exact mechanism of action for 8-oxo-7,8-dihydro-2,7-naphthyridine-4-carboxylic acid is not specified, it is known that similar compounds, such as nalidixic acid, function as inhibitors of bacterial DNA polymerase (DNA gyrase) and avian myeloblastoma virus reverse transcriptase .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has the following hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-oxo-7,8-dihydro-2,7-naphthyridine-4-carboxylic acid involves the condensation of 2-aminonicotinic acid with ethyl acetoacetate followed by cyclization and oxidation.", "Starting Materials": [ "2-aminonicotinic acid", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2-aminonicotinic acid (1.0 g) in ethanol (10 mL) and add ethyl acetoacetate (1.2 g) and sodium ethoxide (0.2 g). Heat the mixture under reflux for 4 hours.", "Step 2: Cool the reaction mixture and add acetic anhydride (1.0 mL) dropwise. Stir the mixture for 30 minutes and then add sulfuric acid (1.0 mL) dropwise. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 3: Dissolve the product in ethanol (10 mL) and add sodium nitrite (0.5 g) and sodium hydroxide (0.5 g). Heat the mixture under reflux for 2 hours.", "Step 4: Cool the reaction mixture and add hydrogen peroxide (1.0 mL) dropwise. Stir the mixture for 30 minutes and then extract the product with ethyl acetate. Dry over anhydrous sodium sulfate and recrystallize from ethanol to obtain 8-oxo-7,8-dihydro-2,7-naphthyridine-4-carboxylic acid as a white solid." ] }

CAS RN

1823897-23-9

Molecular Formula

C9H6N2O3

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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